molecular formula C14H13N3O B5634715 2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B5634715
M. Wt: 239.27 g/mol
InChI Key: UTPASCSQJKDJIL-UHFFFAOYSA-N
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Description

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an amino group and a methyl group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylphenylamine with salicylic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control of reaction parameters, leading to more efficient and scalable production processes. Solvents like acetonitrile (MeCN) are often used due to their ability to dissolve both reactants and products effectively.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole compounds.

Scientific Research Applications

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzoxazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methylphenyl)-1,3-benzoxazole
  • 2-(3-amino-4-methylphenyl)-1,3-benzothiazole
  • 2-(3-amino-4-methylphenyl)-1,3-benzimidazole

Uniqueness

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for target proteins, leading to distinct biological activities.

Properties

IUPAC Name

2-(3-amino-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPASCSQJKDJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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